Cell Adhesion Inhibition: Macrosphelide A Exhibits >10‑Fold Superior Potency to Macrosphelide B in HL‑60/HUVEC Adhesion Assay
Macrosphelide A dose‑dependently inhibits adhesion of HL‑60 human leukemia cells to LPS‑activated HUVEC monolayers with an IC₅₀ of 3.5 µM [1]. Under identical assay conditions, macrosphelide B, the closest structural analog (differing only in an additional hydroxyl group), displays a markedly higher IC₅₀ of 36 µM [1]. This represents a >10‑fold difference in potency, establishing macrosphelide A as the superior molecular scaffold for cell adhesion studies.
| Evidence Dimension | Inhibition of HL‑60 cell adhesion to HUVEC monolayer |
|---|---|
| Target Compound Data | IC₅₀ = 3.5 µM |
| Comparator Or Baseline | Macrosphelide B (IC₅₀ = 36 µM) |
| Quantified Difference | Approximately 10.3‑fold lower IC₅₀ for macrosphelide A |
| Conditions | HL‑60 cells, LPS‑activated HUVEC monolayer, dose‑response assay |
Why This Matters
For procurement decisions in anti‑metastasis or cell‑adhesion research, macrosphelide A provides a >10‑fold greater potency than the next closest analog, reducing the amount of compound required per assay and improving experimental sensitivity.
- [1] Hayashi, M., et al. (1996). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities. *The Journal of Antibiotics*, 49(12), 1237–1240. View Source
